2-Methyl-2-undecyl-1,3-dioxan-5-OL
Description
2-Methyl-2-undecyl-1,3-dioxan-5-OL is a 1,3-dioxane derivative characterized by a central six-membered dioxane ring substituted with a methyl group and a long undecyl chain (C₁₁H₂₃) at the 2-position, along with a hydroxyl group at the 5-position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the undecyl chain, which may predispose it to applications in surfactants, emulsifiers, or stabilizers in industrial formulations.
Properties
CAS No. |
308818-12-4 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-methyl-2-undecyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(2)18-13-15(17)14-19-16/h15,17H,3-14H2,1-2H3 |
InChI Key |
MXIPRCUFDSPZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1(OCC(CO1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-undecyl-1,3-dioxan-5-OL typically involves the condensation of an aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of undecanal with 2-methyl-1,3-propanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of 2-Methyl-2-undecyl-1,3-dioxan-5-OL follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of efficient separation techniques, such as distillation and chromatography, ensures the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-undecyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-undecyl-1,3-dioxan-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2-undecyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-1,3-dioxan-5-ol ()
This compound shares the 1,3-dioxane backbone and hydroxyl group at the 5-position but substitutes the methyl and undecyl groups with a phenyl ring. Key differences include:
- Lipophilicity : The undecyl chain in the target compound significantly increases hydrophobicity compared to the phenyl group, which has moderate aromatic polarity.
- Applications: 2-Phenyl-1,3-dioxan-5-ol is utilized as a food flavoring agent (FEMA 2129) due to its benzaldehyde-derived aroma . In contrast, the undecyl-substituted analog may be more suited for non-polar environments, such as lipid-based formulations or detergents.
- Molecular Weight : The phenyl derivative has a molecular weight of 180.20 g/mol, whereas the undecyl analog’s theoretical molecular weight is ~330.5 g/mol, reflecting its larger alkyl chain.
Cyclohexanol Derivatives ()
The compound 2-methyl-5-(propan-2-yl)cyclohexan-1-ol (a cyclohexanol derivative) differs fundamentally in structure, lacking the dioxane ring. Cyclohexanols are often employed in fragrances and disinfectants, whereas 1,3-dioxanes may exhibit greater hydrolytic stability due to the ether linkages.
Comparative Data Table
*Theoretical calculation based on molecular formula.
Research Findings and Hypotheses
- Structural Stability : The dioxane ring in 2-Methyl-2-undecyl-1,3-dioxan-5-OL likely enhances resistance to hydrolysis compared to esters or acetals, a trait observed in other 1,3-dioxanes .
- Surface Activity : The long alkyl chain may lower surface tension in aqueous systems, analogous to alkyl-substituted dioxolanes used in detergent formulations.
- Synthetic Challenges : Introducing an undecyl group could complicate synthesis due to steric hindrance, necessitating optimized catalytic conditions.
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